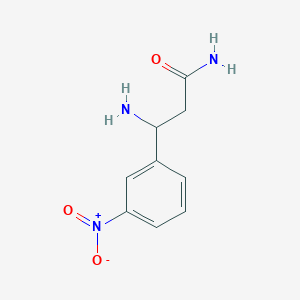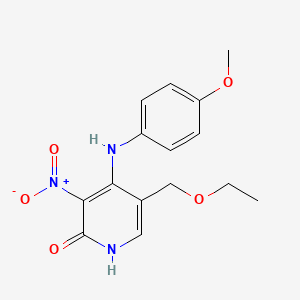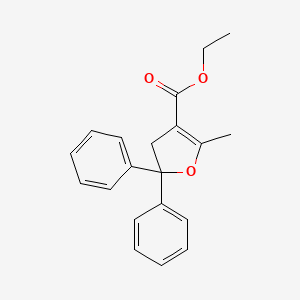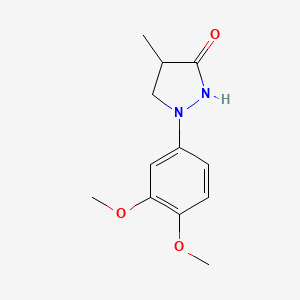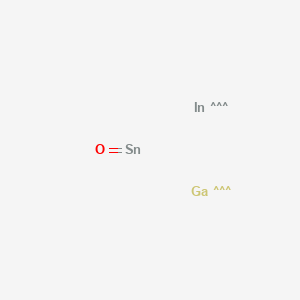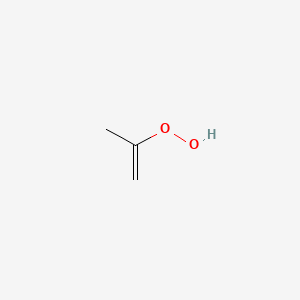
Prop-1-ene-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Prop-1-ene-2-peroxol is an organic compound characterized by the presence of a peroxol group attached to a propene backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Prop-1-ene-2-peroxol can be synthesized through the reaction of propene with hydrogen peroxide under controlled conditions. The reaction typically requires a catalyst, such as a transition metal complex, to facilitate the formation of the peroxol group. The reaction is carried out at low temperatures to prevent the decomposition of the peroxol group.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where propene and hydrogen peroxide are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is separated and purified through distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Prop-1-ene-2-peroxol undergoes various types of chemical reactions, including:
Oxidation: The peroxol group can be further oxidized to form more complex peroxides.
Reduction: The compound can be reduced to form propene and water.
Substitution: The peroxol group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used to substitute the peroxol group, often in the presence of a catalyst.
Major Products
Oxidation: Formation of more complex peroxides.
Reduction: Formation of propene and water.
Substitution: Formation of substituted propene derivatives.
Wissenschaftliche Forschungsanwendungen
Prop-1-ene-2-peroxol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce peroxol groups into molecules.
Biology: Studied for its potential role in biological oxidation processes.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peroxol-containing pharmaceuticals.
Industry: Used in the production of polymers and other materials where the peroxol group imparts desirable properties.
Wirkmechanismus
The mechanism of action of prop-1-ene-2-peroxol involves the interaction of the peroxol group with various molecular targets. The peroxol group can undergo homolytic cleavage to form radicals, which can then participate in various chemical reactions. These radicals can interact with molecular targets such as enzymes and other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prop-2-en-1-one: Similar in structure but lacks the peroxol group.
Prop-1-ene-1,3-sultone: Contains a sultone group instead of a peroxol group.
2-Methylallylperoxyl: Contains a peroxyl group but has a different carbon backbone.
Uniqueness
Prop-1-ene-2-peroxol is unique due to the presence of the peroxol group, which imparts distinct chemical reactivity and potential applications. The peroxol group allows for the formation of radicals, making it useful in various chemical and biological processes.
Eigenschaften
CAS-Nummer |
177944-34-2 |
|---|---|
Molekularformel |
C3H6O2 |
Molekulargewicht |
74.08 g/mol |
IUPAC-Name |
2-hydroperoxyprop-1-ene |
InChI |
InChI=1S/C3H6O2/c1-3(2)5-4/h4H,1H2,2H3 |
InChI-Schlüssel |
BKMVYAGOHSKLMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



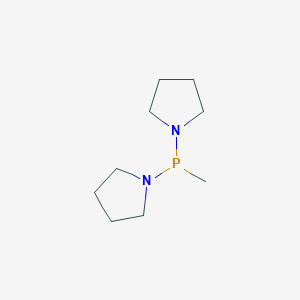
![2-{[2-(Dodecanoyloxy)ethyl]amino}ethyl octadecanoate](/img/structure/B12554506.png)
![7-bromo-2,6-dimethyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B12554517.png)
![Ethanone, 1-[2,4-bis(acetyloxy)-3,5,6-trimethoxyphenyl]-](/img/structure/B12554520.png)


